molecular formula C29H28N4 B11514744 7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine

7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B11514744
M. Wt: 432.6 g/mol
InChI Key: SVHISHXIAVPZAJ-UHFFFAOYSA-N
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Description

7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of a base and a solvent, followed by heating to induce cyclization. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized literature .

Chemical Reactions Analysis

7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Coupling Reactions: These reactions involve the formation of new carbon-carbon or carbon-heteroatom bonds using catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

7-Hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine can be compared with other triazine derivatives, such as:

    2,4,6-Tris(phenyl)-1,3,5-triazine: Known for its use in photostabilizers and UV absorbers.

    1,3,5-Triazine-2,4-diamine: Used in the synthesis of herbicides and pharmaceuticals.

    2,4,6-Trichloro-1,3,5-triazine: Commonly used in the production of reactive dyes and resins.

Properties

Molecular Formula

C29H28N4

Molecular Weight

432.6 g/mol

IUPAC Name

7-hexyl-2,3,6-triphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C29H28N4/c1-2-3-4-14-21-25-26(22-15-8-5-9-16-22)30-29-31-27(23-17-10-6-11-18-23)28(32-33(25)29)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3

InChI Key

SVHISHXIAVPZAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=C2N1N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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